molecular formula C22H23F3N4O3S B6548111 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 946239-60-7

2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6548111
CAS No.: 946239-60-7
M. Wt: 480.5 g/mol
InChI Key: JOPSZBDNNIEYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • A bicyclic pyrido-pyrimidine core substituted with methyl (1,3-positions) and 2-methylpropyl (6-position) groups.
  • A thioether (-S-) linkage at position 5, connecting the core to an acetamide moiety.
  • The acetamide is further substituted with a 4-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O3S/c1-12(2)9-13-10-26-19-17(20(31)29(4)21(32)28(19)3)18(13)33-11-16(30)27-15-7-5-14(6-8-15)22(23,24)25/h5-8,10,12H,9,11H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPSZBDNNIEYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Melting Point (°C) Notable Properties
Target Compound Pyrido[2,3-d]pyrimidine 1,3-dimethyl; 6-(2-methylpropyl); 5-sulfanyl; 4-(trifluoromethyl)phenylacetamide C₂₃H₂₄F₃N₅O₃S Not reported High lipophilicity (CF₃ group)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine 4-methyl; 2-sulfanyl; 2,3-dichlorophenylacetamide C₁₃H₁₁Cl₂N₃O₂S 230–232 Antimicrobial activity
N-(4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide Pyrimidine 4-fluorophenyl; hydroxymethyl; isopropyl; methanesulfonamide C₁₇H₂₁FN₂O₃S Not reported Crystalline stability
Equimolecular combination (C₂₆H₂₃FN₅O₄) Pyrido[4,3-d]pyrimidine Cyclopropyl; fluoro-4-iodophenyl; trioxo C₂₆H₂₃FN₅O₄·C₂H₆OS 302–304 (solvate) Kinase inhibition

Key Differences and Implications

In contrast, dihydropyrimidines (e.g., ) exhibit reduced aromaticity, which may limit π-π stacking interactions.

Substituent Effects :

  • Trifluoromethyl vs. Dichloro : The 4-(trifluoromethyl)phenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to 2,3-dichlorophenyl in , likely improving blood-brain barrier penetration.
  • Sulfanyl Linkage : The thioether bridge in the target compound offers greater stability against hydrolysis than ether or amine linkages in analogs like .

Synthetic Routes :

  • The target compound likely requires multi-step synthesis involving palladium-catalyzed coupling (similar to ) for pyrido-pyrimidine core formation, followed by sulfanyl-acetamide conjugation.
  • Simpler analogs (e.g., ) are synthesized via direct alkylation or nucleophilic substitution, reducing complexity .

Biological Activity :

  • Pyrido-pyrimidine derivatives (e.g., ) are reported as kinase inhibitors, suggesting the target compound may share this activity.
  • The dichlorophenyl analog demonstrated antimicrobial effects, but the trifluoromethyl group in the target compound may shift selectivity toward cancer or inflammatory targets .

Research Findings and Limitations

  • Thermal Stability : High melting points in analogs (e.g., 302–304°C in ) suggest the target compound may also exhibit robust crystalline stability, critical for formulation.
  • Solubility Challenges: The trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility, necessitating prodrug strategies or nanoparticle delivery .
  • Data Gaps: Limited experimental data (e.g., IC₅₀ values, pharmacokinetics) for the target compound require extrapolation from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.